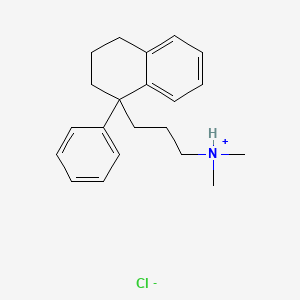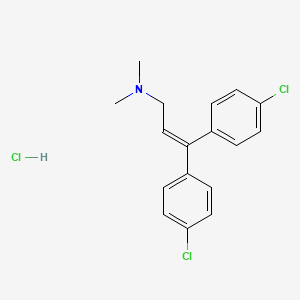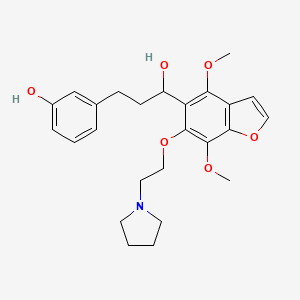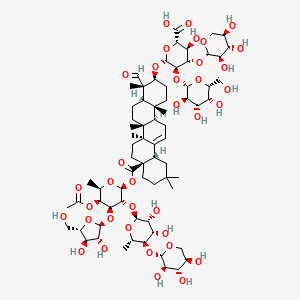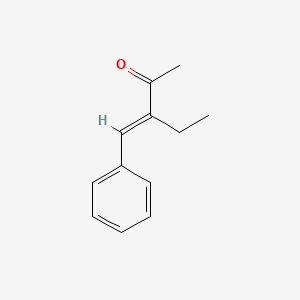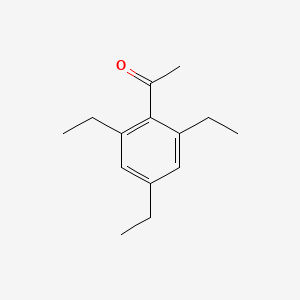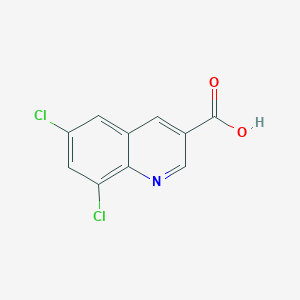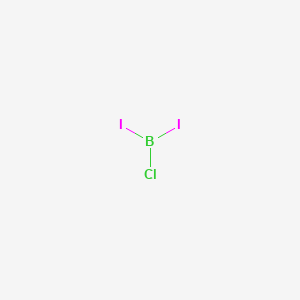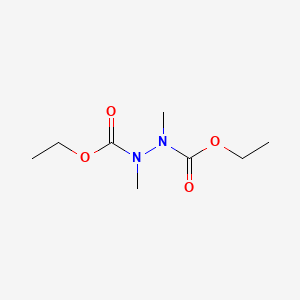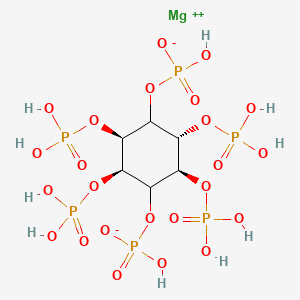
2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate is a complex organic compound that belongs to the class of organophosphates This compound is characterized by the presence of a phosphate group linked to an isododecylphenoxy ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate typically involves the reaction of isododecylphenol with ethylene oxide to form 2-(2(Or4)-isododecylphenoxy)ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenolic derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphates, phosphonates, and substituted phenolic compounds, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of detergents, surfactants, and other industrial products due to its surface-active properties.
Mecanismo De Acción
The mechanism of action of 2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biochemical pathways. The phenoxyethyl chain can interact with hydrophobic regions of proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl dihydrogen phosphate
- Monoethyl phosphate
- O-Ethyl dihydrogen phosphate
Uniqueness
Compared to similar compounds, 2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate is unique due to its isododecylphenoxyethyl chain, which imparts distinct hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.
Propiedades
Número CAS |
100296-67-1 |
|---|---|
Fórmula molecular |
C20H35O5P |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
2-[4-(10-methylundecyl)phenoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C20H35O5P/c1-18(2)10-8-6-4-3-5-7-9-11-19-12-14-20(15-13-19)24-16-17-25-26(21,22)23/h12-15,18H,3-11,16-17H2,1-2H3,(H2,21,22,23) |
Clave InChI |
NUSRVLPSWNCQMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCC1=CC=C(C=C1)OCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


